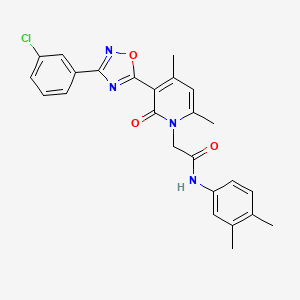

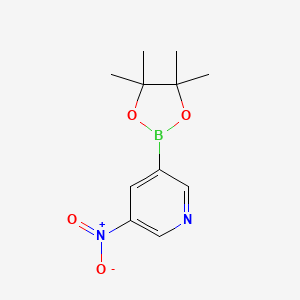

![molecular formula C16H13ClN2O B2549994 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one CAS No. 1553484-41-5](/img/structure/B2549994.png)

2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This particular compound has not been directly studied in the provided papers, but its structure is related to the compounds that have been investigated. The isoquinoline derivatives have been of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex, involving multiple steps and the need for careful control of reaction conditions. For example, a protecting-group-free synthetic approach to 1-phenylisoquinolin-4-ols was developed through the intramolecular thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates, where substituents affected the reaction temperatures, time, and yields . Similarly, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was improved using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines . These methods could potentially be adapted for the synthesis of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their biological activity. The study of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones revealed that the presence of chloro substituents enables a broad spectrum of halogen-mediated weak interactions in their crystal structures . These interactions, including strong N-H…O hydrogen bonds and various weak, non-classical hydrogen bonds, play a significant role in the stability and properties of the compounds. The molecular structure of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would likely exhibit similar interactions, which could be elucidated through experimental and computational studies.

Chemical Reactions Analysis

Isoquinoline derivatives can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The reactivity of the Schiff bases in isoquinolines, for instance, was found to increase with the introduction of α-benzoyl and α-ester groups . The chemical behavior of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would be expected to be influenced by the amino and chloro substituents, potentially affecting its reactivity in synthetic transformations or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are determined by their molecular structure and substituents. The compounds studied in the provided papers exhibit a range of properties, such as the ability to form chiral centers and engage in weak interactions that affect their crystal packing . The protonation behavior of aminomethyl-THIQs was investigated, showing substantial monoprotonation at physiological pH . These findings suggest that "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would also have specific physical and chemical properties that could be characterized through similar analytical techniques, such as pKa measurement and NMR spectroscopy.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

- Antidepressant Action : A study by Zára-Kaczián et al. (1986) found that the structural requirement for a marked antidepressant action in tetrahydroisoquinoline derivatives includes the presence of an ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino group. This suggests potential antidepressant applications for compounds structurally similar to 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one (Zára-Kaczián et al., 1986).

Anti-inflammatory Properties

- Inhibiting Oedema Formation : A study by Torres et al. (1999) demonstrated the anti-inflammatory effects of compounds similar in structure to 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one in inhibiting paw oedema in mice. This indicates its potential role in inflammatory responses (Torres et al., 1999).

Molecular Structure Analysis

- Structural Determination via XRD : A study by Mandal and Patel (2018) investigated the molecular structures of chlorophenyl substituted dihydroquinazolinones, similar to the subject compound, using X-ray crystallography. The study offers insights into the molecular interactions and structural features of such compounds (Mandal & Patel, 2018).

Antimalarial Activity

- Potent Antimalarial Activity : Research by Kesten et al. (1987) on quinolinylamino and diethylamino methyl alkylphenols, structurally related to the query compound, demonstrated significant antimalarial activity in mice. This suggests potential applications in antimalarial therapies (Kesten et al., 1987).

Antimicrobial Activity

- Synthesis and Antimicrobial Effectiveness : Zaki et al. (2019) synthesized a series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which showed promising activities against various bacterial and fungal strains. This suggests the potential antimicrobial applications of structurally similar compounds (Zaki et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-[(2-amino-4-chlorophenyl)methyl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-13-6-5-12(15(18)9-13)10-19-8-7-11-3-1-2-4-14(11)16(19)20/h1-9H,10,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDNYBBJECTNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CC3=C(C=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

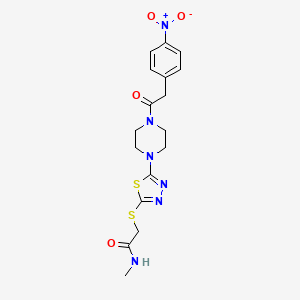

![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)

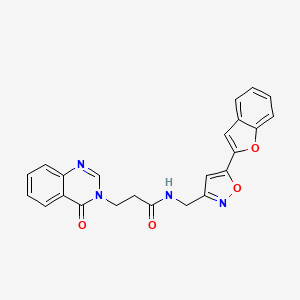

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)

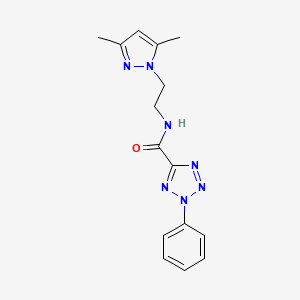

![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2549915.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2549919.png)

![4-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2549924.png)

![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)